Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-
Overview
Description
Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy group and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- typically involves the reaction of a piperidine derivative with a phenylmethyl ester. One common method includes the use of a protecting group strategy to ensure the selective formation of the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- involves its interaction with specific molecular targets. The hydroxy group and ester functionality allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
- tert-Butyl (rel-(3R,4R)-3-hydroxypiperidin-4-yl)carbamate
- trans-4-(Boc-amino)-3-hydroxypiperidine
Uniqueness
Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its phenylmethyl ester group provides additional steric and electronic effects, influencing its behavior in chemical reactions and biological systems.
This detailed article provides a comprehensive overview of Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECDNDIJKFMPR-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139572 | |
Record name | Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-54-5 | |
Record name | Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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